3-Carbazol-9-yl-propionic acid
Overview
Description
3-Carbazol-9-yl-propionic acid is an organic compound with the molecular formula C15H13NO2 It is a derivative of carbazole, a tricyclic aromatic compound
Mechanism of Action
Target of Action
The primary target of 3-Carbazol-9-yl-propionic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids . It plays a crucial role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound interacts with its target, PPARγ, by binding to it .
Biochemical Pathways
It is known that pparγ, the target of this compound, plays a role in the regulation of fatty acid storage and glucose metabolism, which could suggest potential pathways that might be affected .
Result of Action
Given its target, it is likely that it could have effects on cellular differentiation, development, and metabolism .
Biochemical Analysis
Biochemical Properties
3-Carbazol-9-yl-propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor for Human Farnesyltransferase . This interaction is crucial as it can modulate the activity of the enzyme, thereby influencing various biochemical pathways. Additionally, this compound can interact with other biomolecules through hydrogen bonding and hydrophobic interactions, which can affect its solubility and stability in biological systems .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, carbazole derivatives, including this compound, have been reported to reduce oxidative stress and prevent damage to pancreatic cells . This compound can also modulate carbohydrate metabolism, which is essential for maintaining cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with Human Farnesyltransferase results in the inhibition of the enzyme’s activity . This inhibition can lead to changes in gene expression and alterations in cellular functions. Additionally, this compound can undergo redox reactions, which can further influence its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and can exhibit persistent effects for extended periods . Its degradation products can also have significant biochemical activities, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as reducing oxidative stress and modulating carbohydrate metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, it can modulate the activity of enzymes involved in carbohydrate metabolism, thereby influencing metabolic flux and metabolite levels . Additionally, the compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites with distinct biochemical activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound can bind to plasma proteins, which can affect its bioavailability and distribution in the body . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbazol-9-yl-propionic acid typically involves the reaction of carbazole with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as potassium hydroxide and solvents like ethanol or benzene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions: 3-Carbazol-9-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the carbazole ring or the propionic acid side chain
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed:
Oxidation: Carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the original compound, often with hydrogen atoms added.
Substitution: Halogenated carbazole derivatives
Scientific Research Applications
3-Carbazol-9-yl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
- 9-Carbazolepropionic acid
- 3-(9H-Carbazol-9-yl)propanoic acid
- 9-(2-Carboxyethyl)carbazole
Comparison: 3-Carbazol-9-yl-propionic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular applications, such as its ability to inhibit farnesyltransferase .
Properties
IUPAC Name |
3-carbazol-9-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJJJOMMWPVJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277021 | |
Record name | 3-Carbazol-9-yl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-54-4 | |
Record name | 6622-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6622-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Carbazol-9-yl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(9H-carbazol-9-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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